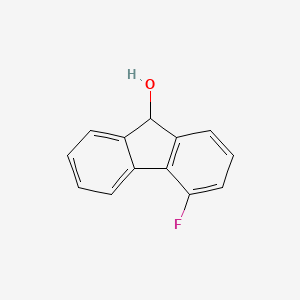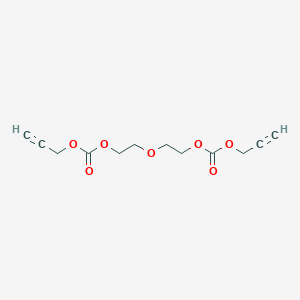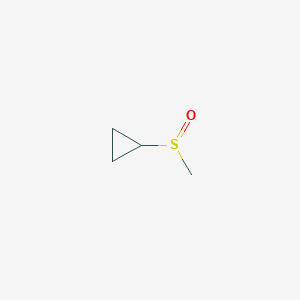
3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride is a chemical compound with significant applications in various fields such as organic synthesis, chemical biology, and materials science. This compound is characterized by its unique structure, which includes both sulfonyl and fluorinated groups, making it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride typically involves the introduction of fluorosulfonyl groups into organic molecules. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of sulfonyl fluorides under mild conditions .
Industrial Production Methods
Industrial production of this compound often relies on the fluoride-chloride exchange from corresponding sulfonyl chlorides. Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .
Chemical Reactions Analysis
Types of Reactions
3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl fluoride gas (SO2F2), FDIT, and AISF. These reagents facilitate the formation of sulfonyl fluorides under controlled conditions .
Major Products Formed
The major products formed from these reactions are typically sulfonyl fluorides, which are valuable intermediates in the synthesis of various bioactive molecules and materials .
Scientific Research Applications
3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is involved in drug discovery and the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride involves its ability to form stable sulfonyl fluoride linkages. These linkages are highly reactive and can interact with various molecular targets, including proteins and nucleic acids. The compound’s unique structure allows it to participate in click chemistry reactions, facilitating the formation of complex molecular assemblies .
Comparison with Similar Compounds
Similar Compounds
Ethanesulfonyl fluoride: This compound shares the sulfonyl fluoride motif but lacks the tetrafluoropropanoyl group.
Sulfuryl fluoride: Another compound with similar reactivity but different structural features.
Uniqueness
3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride is unique due to its combination of sulfonyl and fluorinated groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and materials with specialized functions .
Properties
CAS No. |
77705-90-9 |
|---|---|
Molecular Formula |
C5H5F5O3S |
Molecular Weight |
240.15 g/mol |
IUPAC Name |
3-ethylsulfonyl-2,2,3,3-tetrafluoropropanoyl fluoride |
InChI |
InChI=1S/C5H5F5O3S/c1-2-14(12,13)5(9,10)4(7,8)3(6)11/h2H2,1H3 |
InChI Key |
KKCYGQQESJQOTA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(C(C(=O)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


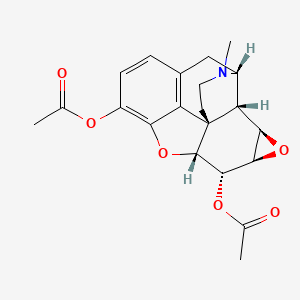

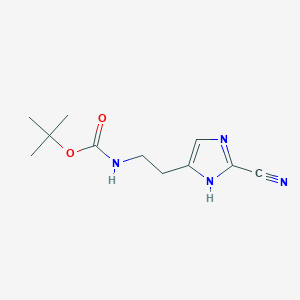
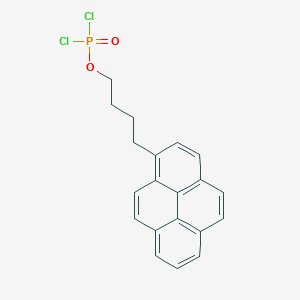

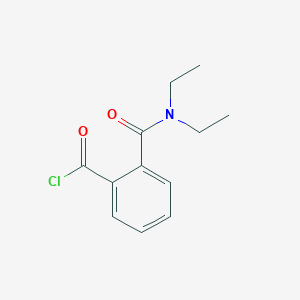
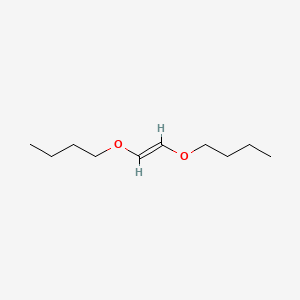
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450233.png)

